Cas no 198560-10-0 (fmoc-homo-l-tyrosine)

fmoc-homo-l-tyrosine 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid
- Fmoc-L-HTyr-OH
- AmbotzFAA1722
- Fmoc-homoTyr-OH
- FMOC-HOMO-TYROSINE
- FMOC-HTY-OH
- FMOC-HTYR-OH
- FMOC-L-HOMOTYR-OH
- FMOC-L-HOMOTYROSINE
- FMOC-HOTYR-OH
- FMOC-TYR(NOCH2)-OH
- FMOC-HOMO-L-TYROSINE
- AC-104876
- AKOS015960355
- DTXSID90654298
- EN300-7363344
- C15231
- 198560-10-0
- J-012829
- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(4-hydroxyphenyl)butanoic acid
- CS-0100976
- fmoc-homotyrosine
- DB-234857
- (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-4-(4-HYDROXYPHENYL)BUTANOIC ACID
- MFCD00235904
- (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid
- N-Fmoc-(S)-4-hydroxy-homophenylalanine
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-homo-tyrosine (Fmoc-L-hTyr-OH)
- BS-27493
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-hydroxyphenyl)butanoic acid
- fmoc-homo-l-tyrosine
-
- MDL: MFCD00235904
- インチ: InChI=1S/C25H23NO5/c27-17-12-9-16(10-13-17)11-14-23(24(28)29)26-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23,27H,11,14-15H2,(H,26,30)(H,28,29)/t23-/m0/s1
- InChIKey: FZGWIJTZHIPMMG-QHCPKHFHSA-N
- ほほえんだ: OC=1C=CC(=CC1)CC[C@@H](C(O)=O)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O
計算された属性
- せいみつぶんしりょう: 417.15800
- どういたいしつりょう: 417.158
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 595
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 95.9A^2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.311±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: Not available
- ふってん: 678.8±55.0 °C at 760 mmHg
- フラッシュポイント: 364.3±31.5 °C
- 屈折率: 1.641
- ようかいど: Insuluble (1.6E-3 g/L) (25 ºC),
- PSA: 95.86000
- LogP: 4.70760
- じょうきあつ: 0.0±2.2 mmHg at 25°C
fmoc-homo-l-tyrosine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
fmoc-homo-l-tyrosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1235954-250mg |
FMOC-HOMO-L-TYROSINE |
198560-10-0 | 98% (HPLC) | 250mg |
$160 | 2024-06-06 | |
TRC | F860910-100mg |
Fmoc-homo-l-tyrosine |
198560-10-0 | 100mg |
$115.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N47720-5g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-hydroxyphenyl)butanoic acid |
198560-10-0 | 97% | 5g |
¥4059.0 | 2024-07-19 | |
abcr | AB175986-1 g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-homo-tyrosine (Fmoc-L-hTyr-OH); . |
198560-10-0 | 1g |
€365.90 | 2023-05-07 | ||
eNovation Chemicals LLC | Y1235954-1g |
FMOC-HOMO-L-TYROSINE |
198560-10-0 | í¦98%(HPLC) | 1g |
$490 | 2023-05-17 | |
Enamine | EN300-7363344-0.05g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid |
198560-10-0 | 95.0% | 0.05g |
$81.0 | 2025-03-11 | |
Enamine | EN300-7363344-10.0g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid |
198560-10-0 | 95.0% | 10.0g |
$1839.0 | 2025-03-11 | |
abcr | AB175986-1g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-homo-tyrosine (Fmoc-L-hTyr-OH); . |
198560-10-0 | 1g |
€365.90 | 2025-02-15 | ||
Aaron | AR00APPM-250mg |
Fmoc-Homo-L-Tyrosine |
198560-10-0 | 98% | 250mg |
$67.00 | 2025-02-27 | |
A2B Chem LLC | AE98782-5g |
Fmoc-homo-l-tyrosine |
198560-10-0 | ≥ 98% (HPLC) | 5g |
$808.00 | 2024-04-20 |
fmoc-homo-l-tyrosine 関連文献
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
fmoc-homo-l-tyrosineに関する追加情報
Comprehensive Guide to FMOC-Homo-L-Tyrosine (CAS No. 198560-10-0): Applications, Synthesis, and Research Insights
FMOC-Homo-L-Tyrosine (CAS No. 198560-10-0) is a chemically modified amino acid derivative widely utilized in peptide synthesis, pharmaceutical research, and bioconjugation. The compound features an FMOC (9-fluorenylmethoxycarbonyl) protecting group, which enhances its stability during solid-phase peptide synthesis (SPPS). Its unique structure, combining the tyrosine backbone with an extended side chain, makes it valuable for designing bioactive peptides and probing enzyme-substrate interactions.
In recent years, the demand for FMOC-protected amino acids like FMOC-Homo-L-Tyrosine has surged due to advancements in peptide-based therapeutics. Researchers frequently search for "FMOC-Homo-L-Tyrosine solubility" or "FMOC-Homo-L-Tyrosine coupling efficiency," reflecting its critical role in optimizing synthesis protocols. The compound’s compatibility with automated peptide synthesizers further aligns with the growing trend toward high-throughput drug discovery.
From a structural perspective, FMOC-Homo-L-Tyrosine offers a homologated tyrosine variant, where the side chain is extended by one methylene unit. This modification influences peptide conformation and binding affinity, making it a hotspot in structure-activity relationship (SAR) studies. Its applications span cancer research, neurodegenerative disease models, and antibody-drug conjugates (ADCs), addressing key biomedical challenges.
Quality control of CAS No. 198560-10-0 is paramount, with HPLC and mass spectrometry being standard analytical tools. Suppliers often highlight "FMOC-Homo-L-Tyrosine purity" as a selling point, catering to labs focused on GMP-compliant synthesis. The compound’s stability under acidic and basic conditions also makes it suitable for orthogonal deprotection strategies in complex peptide assemblies.
Environmental and cost considerations are increasingly shaping procurement decisions. Searches for "sustainable FMOC amino acids" or "bulk FMOC-Homo-L-Tyrosine suppliers" underscore the need for eco-friendly production methods. Innovations like flow chemistry and catalytic FMOC deprotection are emerging as solutions to reduce solvent waste in peptide manufacturing.
In summary, FMOC-Homo-L-Tyrosine (CAS No. 198560-10-0) bridges fundamental research and industrial applications, driven by its versatility in peptide engineering. Its integration into next-generation therapeutics and alignment with green chemistry trends ensure its relevance in evolving scientific landscapes.
